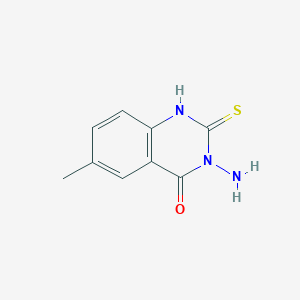

3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

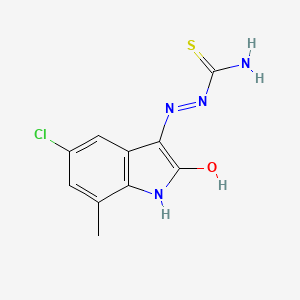

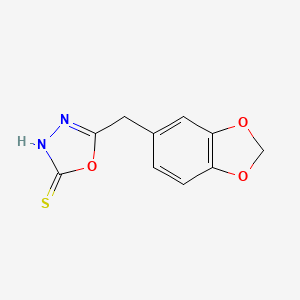

3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as 3-amino-6-methyl-2-thioxo-2,3-dihydroquinazoline-4(1H)-one, is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound with a ring structure containing nitrogen and sulfur atoms. It is an aromatic compound with a strong affinity for electron-rich molecules, such as oxygen, nitrogen, and sulfur.

Applications De Recherche Scientifique

Antimicrobial and Anticonvulsant Activities

Researchers synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds closely related to 3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives demonstrated potent anticonvulsant activity, highlighting their potential in treating seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis Techniques

Several studies focused on the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, employing different methods such as dithiocarbamate-anthranilic acid reaction and one-pot synthesis approaches. These methods offer advantages like simplicity, high yields, and eco-friendliness (Azizi & Edrisi, 2017); (Tiwari et al., 2008).

Eco-Friendly Synthesis

An eco-friendly rapid synthesis method was developed using choline chloride/urea deep eutectic solvent. This method is rapid, selective, and requires no catalyst, making it an environmentally friendly option (Molnar, Klenkar, & Tarnai, 2017).

Antibacterial Activity

Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, including those similar to the compound , were synthesized and tested for antibacterial activity. These compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Osarumwense, 2022).

Biological Activities of Derivatives

A library of azomethine derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones was synthesized and characterized. These compounds were evaluated for various biological activities, further expanding the potential applications of such derivatives (Saeed, Mahmood, & Flörke, 2014).

Synthesis via Heteropolyacids

Heteropolyacids were used as catalysts in the synthesis of 3-(aryl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. This method demonstrates the versatility and adaptability of the synthesis process for such compounds (Allameh, Heravi, Hashemi, & Bamoharram, 2011).

Synthesis and Characterization

Further research includes the synthesis and characterization of additional derivatives, highlighting the diverse potential of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one compounds in scientific research, ranging from antimicrobial to potential anticonvulsant applications (Almarhoon et al., 2019).

Propriétés

IUPAC Name |

3-amino-6-methyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-5-2-3-7-6(4-5)8(13)12(10)9(14)11-7/h2-4H,10H2,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSYTOYVAIKJSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=S)N(C2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide](/img/structure/B2377234.png)

![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide](/img/structure/B2377240.png)

![3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2377241.png)

![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/no-structure.png)

![N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2377246.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)

![9-chloro-1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[4,3-b]quinoline](/img/structure/B2377251.png)